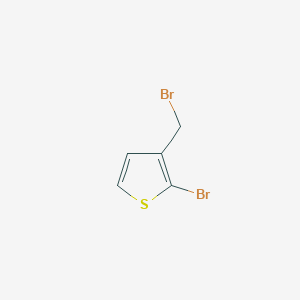

2-Bromo-3-(bromomethyl)thiophene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3-(bromomethyl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Br2S/c6-3-4-1-2-8-5(4)7/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPWPMAAPQZXPDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1CBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Br2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80370778 | |

| Record name | 2-Bromo-3-bromomethylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40032-76-6 | |

| Record name | 2-Bromo-3-bromomethylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-3-(bromomethyl)thiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-3-(bromomethyl)thiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Bromo-3-(bromomethyl)thiophene, a key intermediate in organic synthesis and drug discovery. The document details its molecular characteristics, a representative synthetic protocol, and its significance in the development of therapeutic agents.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Weight | 255.96 g/mol |

| Empirical Formula | C₅H₄Br₂S |

| CAS Number | 40032-76-6 |

| Appearance | Liquid |

| Density | 1.967 g/mL at 25 °C |

| Refractive Index | n20/D 1.638 |

| SMILES String | BrCc1ccsc1Br |

| InChI Key | ZPWPMAAPQZXPDD-UHFFFAOYSA-N |

Experimental Protocols

Synthesis of this compound from 3-Methylthiophene

This procedure outlines a potential two-step bromination of 3-methylthiophene, first on the aromatic ring and subsequently on the methyl group.

Materials:

-

3-Methylthiophene

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (radical initiator)

-

Carbon tetrachloride (CCl₄) or Benzene (solvent)

-

Anhydrous sodium sulfate (drying agent)

-

Pentane or Hexane (for extraction and chromatography)

-

Silica gel for column chromatography

Step 1: Ring Bromination to yield 2-Bromo-3-methylthiophene

-

In a round-bottom flask protected from light, dissolve 3-methylthiophene (1 equivalent) in a suitable solvent such as carbon tetrachloride.

-

Add N-bromosuccinimide (1 equivalent) to the solution.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by gas chromatography (GC) or thin-layer chromatography (TLC).

-

Upon completion, the succinimide byproduct is removed by filtration.

-

The filtrate is washed with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by washing with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 2-bromo-3-methylthiophene.

Step 2: Side-Chain Bromination to yield this compound

-

In a round-bottom flask equipped with a reflux condenser, dissolve the crude 2-bromo-3-methylthiophene (1 equivalent) in carbon tetrachloride.

-

Add N-bromosuccinimide (1 equivalent) and a catalytic amount of a radical initiator such as benzoyl peroxide or AIBN.

-

Heat the reaction mixture to reflux. The reaction should be monitored by GC or TLC.

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the succinimide.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

After filtration, the solvent is evaporated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a non-polar eluent such as hexane to afford pure this compound.

Caution: Thiophene derivatives can be lachrymatory and should be handled in a well-ventilated fume hood. Solvents like carbon tetrachloride and benzene are hazardous and should be handled with appropriate safety precautions.

Visualizations

Synthetic Workflow

The logical workflow for the synthesis of this compound from 3-methylthiophene is depicted in the following diagram.

Caption: Synthetic pathway for this compound.

Role in Drug Development

Brominated thiophenes are valuable building blocks in medicinal chemistry. This compound, with its two reactive bromine atoms at different positions, serves as a versatile scaffold for the synthesis of more complex molecules with potential therapeutic applications.

2-Bromo-3-(bromomethyl)thiophene physical properties

An In-depth Technical Guide to the Physical Properties of 2-Bromo-3-(bromomethyl)thiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of this compound, a key intermediate in various synthetic applications. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and materials science.

Core Physical and Chemical Properties

This compound is a halogenated heterocyclic compound. Its reactivity, stemming from the two bromine substituents at different positions on the thiophene ring and the methyl group, makes it a versatile building block in organic synthesis.

Data Presentation: Physical Properties

The quantitative physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₅H₄Br₂S | [1][2] |

| Molecular Weight | 255.96 g/mol | [1][2][3][4] |

| CAS Number | 40032-76-6 | [1][2] |

| Appearance | Liquid | [1] |

| Density | 1.967 g/mL at 25 °C | [1] |

| Boiling Point | 70-76 °C at 0.8 mmHg253.6 ± 25.0 °C at 760 mmHg | [3][5] |

| Melting Point | Not Available | [5] |

| Refractive Index | n20/D 1.638 | [1] |

| Purity (Assay) | 96% | [1] |

Experimental Protocols

Synthesis of this compound via Radical Bromination

The preparation of this compound can be achieved through the radical bromination of 2-Bromo-3-methylthiophene. The following protocol is based on a well-established method for the benzylic bromination of a similar thiophene derivative.[6]

Materials:

-

2-Bromo-3-methylthiophene

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (or another radical initiator like AIBN)

-

Carbon tetrachloride (or another suitable non-polar solvent)

-

Anhydrous sodium sulfate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Filtration apparatus (e.g., Büchner funnel)

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-Bromo-3-methylthiophene in carbon tetrachloride.

-

Add N-Bromosuccinimide (NBS) and a catalytic amount of benzoyl peroxide to the solution.

-

Heat the reaction mixture to reflux (approximately 77 °C for carbon tetrachloride) and maintain vigorous stirring.

-

Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Once the reaction is complete (indicated by the consumption of the starting material), cool the mixture to room temperature.

-

The succinimide byproduct, which is insoluble, will precipitate out. Remove it by filtration.

-

Wash the filtrate with water and then with a brine solution to remove any remaining water-soluble impurities.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The crude product can be further purified by vacuum distillation.[3]

Safety Precautions:

-

This procedure should be performed in a well-ventilated fume hood.

-

This compound is expected to be a lachrymator and an irritant.[6] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

-

Carbon tetrachloride is a hazardous solvent; alternative solvents should be considered where appropriate.

Logical Relationships and Workflows

The following diagram illustrates the synthetic pathway for the preparation of this compound from its precursor, 2-Bromo-3-methylthiophene.

Caption: Synthetic workflow for this compound.

References

- 1. This compound 96 40032-76-6 [sigmaaldrich.com]

- 2. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 3. 40032-76-6 CAS MSDS (2-Bromo-3-bromomethylthiophene) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 3-bromo-2-(bromomethyl)thiophene - CAS:91036-44-1 - Abovchem [abovchem.com]

- 5. This compound | CAS#:40032-76-6 | Chemsrc [chemsrc.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Safe Handling of 2-Bromo-3-(bromomethyl)thiophene

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety protocols and handling procedures for 2-Bromo-3-(bromomethyl)thiophene (CAS No: 40032-76-6). Due to its hazardous properties, strict adherence to these guidelines is essential to ensure personnel safety and prevent environmental contamination in a laboratory or drug development setting.

Hazard Identification and Classification

This compound is a hazardous chemical that poses significant health risks upon exposure. It is classified as a lachrymator, meaning it can cause tearing and irritation to the eyes.[1] The primary routes of exposure are inhalation, ingestion, and skin or eye contact.

Table 1: GHS Hazard Classification [1][2]

| Hazard Class | Category | GHS Pictogram(s) | Signal Word | Hazard Statement(s) |

| Acute Toxicity, Oral | 4 | GHS07 | Danger | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 1B | GHS05 | Danger | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Eye Irritation | 1 | GHS05 | Danger | H318: Causes serious eye damage |

| Specific target organ toxicity — single exposure | 3 | GHS07 | Danger | H335: May cause respiratory irritation |

The material is destructive to the tissues of the mucous membranes and upper respiratory tract.[1] Symptoms of overexposure may include a cough, shortness of breath, headache, and nausea.[1]

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is critical for its safe handling and storage.

Table 2: Physical and Chemical Data for this compound [2]

| Property | Value |

| CAS Number | 40032-76-6 |

| Molecular Formula | C₅H₄Br₂S |

| Molecular Weight | 255.96 g/mol |

| Appearance | Liquid |

| Density | 1.967 g/mL at 25 °C |

| Refractive Index | n20/D 1.638 |

| Stability | Stable under normal handling and storage conditions.[1] Samples of similar thenyl bromides have been reported to decompose, sometimes with unexpected rapidity.[3][4] |

| Incompatibilities | Strong oxidizing agents.[1] |

| Hazardous Decomposition | Thermal decomposition generates Carbon oxides, Hydrogen bromide, and Sulfur oxides.[1] |

Safe Handling and Storage Protocols

Proper handling and storage are paramount to minimizing risk.

3.1. Engineering Controls All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5] Emergency eyewash stations and safety showers must be readily accessible in the immediate vicinity of any potential exposure.[1] Use explosion-proof electrical, ventilating, and lighting equipment.[6][7]

3.2. Personal Protective Equipment (PPE) A comprehensive PPE plan is mandatory for handling this compound.

Table 3: Recommended Personal Protective Equipment (PPE) [1][2]

| Body Part | Equipment | Specifications |

| Eyes/Face | Safety glasses with side-shields and a face shield | Must conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[1][7] |

| Skin | Chemical-resistant gloves (e.g., Nitrile, Neoprene) and a lab coat. | Inspect gloves for integrity before use.[5] A flame-retardant, fully-buttoned lab coat should be worn.[5][6] |

| Respiratory | NIOSH/MSHA or European Standard EN 149 approved respirator | Required when vapors or aerosols are generated or in case of inadequate ventilation.[1][7][8] Use a respirator with a type P3 (EN 143) cartridge.[2] |

| Feet | Safety shoes | As per 29 CFR 1910.136.[1] |

3.3. Storage Store this compound in a tightly closed container in a dry, well-ventilated area.[1][6] The recommended storage temperature is between 2 - 8 °C in an explosion-proof refrigerator.[1] The substance is moisture-sensitive and should be stored under an inert gas.[1] The storage area should be locked up and accessible only to authorized personnel.[1][6]

3.4. General Hygiene Practices Do not eat, drink, or smoke in areas where this chemical is handled.[1][6] Wash hands and any exposed skin thoroughly after handling.[1][6] Contaminated clothing should be removed immediately and washed before reuse.[1]

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

Table 4: First-Aid Measures [1]

| Exposure Route | First-Aid Protocol |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water. Seek immediate medical attention.[1][6] |

| Eye Contact | Immediately flush eyes with water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

4.1. Fire-Fighting Measures In case of a fire, use alcohol-resistant foam, carbon dioxide, dry powder, or a water spray to extinguish.[1] Firefighters should wear gas-tight, chemically protective clothing in combination with a self-contained breathing apparatus (SCBA).[1] There is a risk of explosion if the substance is heated under confinement; use a water spray or fog to cool exposed containers.[1]

4.2. Accidental Release Measures For any spill, evacuate unnecessary personnel and ensure adequate ventilation.[1] Do not attempt to take action without suitable protective equipment.[1]

-

Small Spills: Absorb with a dry chemical absorbent. Sweep or shovel the material into an appropriate container for disposal.

-

Large Spills: Dike the spill for recovery or absorb it with an appropriate material. Use explosion-proof equipment to pump or vacuum the spilled material.[1] Prevent the substance from entering sewers or public waters.[1]

Experimental Protocols: Best Practices

The following are generalized protocols for common laboratory procedures involving this compound. These should be adapted to specific experimental needs and performed within a chemical fume hood.

5.1. Weighing and Transferring

-

Don appropriate PPE (lab coat, gloves, safety glasses, face shield).

-

Perform all transfers within a chemical fume hood to control vapor exposure.

-

Use a glass syringe or a cannula for liquid transfers to minimize exposure to air and moisture.

-

If weighing is necessary, do so in a tared, sealed container.

-

Clean any spills on the balance immediately with an appropriate absorbent material.

5.2. Reaction Setup and Quenching

-

Set up the reaction glassware within the fume hood. Ensure all joints are properly sealed.

-

If the reaction is exothermic, prepare an ice bath for temperature control.

-

Add this compound to the reaction vessel slowly, monitoring for any temperature changes or pressure buildup.

-

Upon completion, quench the reaction carefully using a pre-determined and tested procedure. Be aware that quenching may be exothermic.

-

Never leave a reaction unattended.

5.3. Waste Disposal Dispose of all waste containing this compound in an approved, labeled hazardous waste container.[1][6] Do not dispose of it down the drain.[7] Follow all local, regional, and national regulations for hazardous waste disposal.[8]

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound from procurement to disposal.

Caption: Safe handling workflow for this compound.

References

- 1. synquestlabs.com [synquestlabs.com]

- 2. 2-溴-3-(溴甲基)噻吩 96% | Sigma-Aldrich [sigmaaldrich.com]

- 3. benchchem.com [benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. benchchem.com [benchchem.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

Technical Guide: Synthesis of 2-Bromo-3-(bromomethyl)thiophene from 3-Methylthiophene

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of 2-Bromo-3-(bromomethyl)thiophene, a key intermediate in medicinal chemistry and materials science. The synthesis is presented as a robust two-step process commencing with the regioselective ring bromination of 3-methylthiophene to yield 2-bromo-3-methylthiophene, followed by a free-radical-initiated side-chain bromination to afford the final product. This document includes detailed experimental procedures, quantitative data summaries, and workflow diagrams to ensure reproducibility and aid in laboratory application.

Introduction

Thiophene derivatives are a cornerstone in the development of novel pharmaceuticals and organic electronic materials. The targeted synthesis of polysubstituted thiophenes is crucial for fine-tuning their biological and physical properties. This compound is a versatile bifunctional building block, featuring two distinct bromine moieties that can be selectively functionalized. The bromo group on the thiophene ring is amenable to various cross-coupling reactions, while the bromomethyl group allows for nucleophilic substitution. This guide details a reliable synthetic pathway starting from the readily available 3-methylthiophene.

Synthetic Strategy Overview

The synthesis of this compound from 3-methylthiophene is most effectively achieved in a two-step sequence. Direct, one-pot dibromination often leads to a mixture of products, including the highly stable 2,5-dibromo-3-methylthiophene, and is difficult to control.[1] A sequential approach ensures high yields and purity for each intermediate.

The overall transformation is as follows:

-

Step 1: Electrophilic Aromatic Bromination. The thiophene ring is first brominated at the C2 position, which is the most activated site in 3-methylthiophene, to produce 2-bromo-3-methylthiophene.

-

Step 2: Radical Side-Chain Bromination. The methyl group of 2-bromo-3-methylthiophene is then brominated using a free-radical initiator to yield the final product, this compound.

Figure 1: Overall two-step synthetic workflow from 3-methylthiophene.

Experimental Protocols

Step 1: Synthesis of 2-Bromo-3-methylthiophene

This procedure follows the principle of electrophilic aromatic substitution, where N-Bromosuccinimide (NBS) serves as the bromine source. The reaction is performed under mild conditions to ensure high selectivity for mono-bromination at the C2 position.

Reaction Scheme: 3-Methylthiophene + NBS → 2-Bromo-3-methylthiophene

Quantitative Data:

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles | Role |

| 3-Methylthiophene | 98.17 | (Specify Amount) | (Calculate) | Starting Material |

| N-Bromosuccinimide (NBS) | 177.98 | (Specify Amount) | (Calculate) | Brominating Agent |

| Acetonitrile | 41.05 | (Specify Volume) | - | Solvent |

Note: Based on a reported synthesis, a 1:1 molar ratio of 3-methylthiophene to NBS is effective.[1]

Detailed Methodology: [1]

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-methylthiophene and acetonitrile.

-

Begin stirring the solution and add N-Bromosuccinimide (NBS) in one portion.

-

Heat the reaction mixture to 40°C and maintain this temperature for approximately 8.5 hours.

-

Monitor the reaction progress using Gas Chromatography (GC) until the starting material is consumed.

-

Upon completion, cool the mixture to room temperature.

-

Remove the solvent (acetonitrile) under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by vacuum distillation to yield 2-bromo-3-methylthiophene as a clear liquid. A reported yield for this procedure is 87% with a purity of over 98% (GC).[1]

Step 2: Synthesis of this compound

This procedure employs a free-radical reaction, known as the Wohl-Ziegler reaction, to selectively brominate the methyl group.[2] The reaction is initiated by benzoyl peroxide and uses NBS as the bromine source in a non-polar solvent.

Reaction Scheme: 2-Bromo-3-methylthiophene + NBS → this compound

Quantitative Data (Adapted from a similar procedure[3]):

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles | Role |

| 2-Bromo-3-methylthiophene | 177.06 | (Specify Amount) | (Calculate) | Starting Material |

| N-Bromosuccinimide (NBS) | 177.98 | (Specify Amount) | ~0.9 eq | Brominating Agent |

| Benzoyl Peroxide | 242.23 | (Specify Amount) | Catalytic | Radical Initiator |

| Benzene or CCl₄ | 78.11 / 153.82 | (Specify Volume) | - | Solvent |

Caution: This preparation should be conducted in a well-ventilated fume hood. Benzene is a known carcinogen, and carbon tetrachloride is highly toxic; handle with appropriate safety precautions. This compound is expected to be a lachrymator.[3]

-

Set up a three-necked flask with a mechanical stirrer, an efficient reflux condenser, and an addition funnel.

-

Dissolve 2-bromo-3-methylthiophene and a catalytic amount of benzoyl peroxide in dry benzene (or carbon tetrachloride).

-

Heat the solution to a vigorous reflux.

-

Add a mixture of N-Bromosuccinimide (approximately 0.9 molar equivalents to the starting material) and another catalytic portion of benzoyl peroxide portion-wise through the addition funnel at a rate that maintains a controllable reaction.

-

After the addition is complete, continue refluxing for an additional 1-2 hours or until the reaction is complete (monitor by TLC or GC). The denser succinimide byproduct will sink to the bottom of the flask.

-

Cool the reaction flask in an ice bath.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with water and then with a saturated brine solution.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure.

-

The crude product should be purified by vacuum distillation. Caution: Perform distillation behind a safety shield as thiophene derivatives can be unstable at high temperatures.[3]

Reaction Mechanisms

The two synthetic steps proceed via distinct chemical pathways, which is key to the strategy's success.

Step 1: Electrophilic Aromatic Substitution

The bromination of the thiophene ring is a classic electrophilic aromatic substitution. The C2 position is most susceptible to electrophilic attack due to the electron-donating effect of the sulfur atom and the directing effect of the C3-methyl group.

Step 2: Free-Radical Halogenation

The side-chain bromination occurs via a free-radical chain reaction. This mechanism is favored by the use of a radical initiator (benzoyl peroxide) and a non-polar solvent. The reaction avoids ionic pathways, thus preventing further substitution on the electron-rich thiophene ring.

Figure 2: Logical flow of the free-radical side-chain bromination mechanism.

References

Spectroscopic and Synthetic Profile of 2-Bromo-3-methylthiophene: A Technical Guide

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a summary of available spectroscopic data and a potential synthetic protocol for 2-bromo-3-methylthiophene. Due to the limited availability of comprehensive, publicly accessible spectroscopic data for 2-bromo-3-(bromomethyl)thiophene, this document focuses on the closely related and well-characterized precursor, 2-bromo-3-methylthiophene. The data presented herein for 2-bromo-3-methylthiophene can serve as a valuable reference point for the characterization of its brominated derivative.

Physicochemical Properties

Basic physicochemical properties for this compound are provided below as a reference.

| Property | Value | Reference |

| Molecular Formula | C₅H₄Br₂S | |

| Molecular Weight | 255.96 g/mol | |

| Density | 1.967 g/mL at 25 °C | |

| Refractive Index | n20/D 1.638 |

Spectroscopic Data for 2-Bromo-3-methylthiophene

The following tables summarize the available spectroscopic data for the related compound, 2-bromo-3-methylthiophene.

¹H NMR Data[3]

| Chemical Shift (ppm) | Multiplicity | Assignment |

| Data not available | Data not available | Data not available |

Specific peak assignments and coupling constants were not available in the public search results.

¹³C NMR Data[4]

| Chemical Shift (ppm) | Assignment |

| Data not available | Data not available |

Specific peak assignments were not available in the public search results.

Mass Spectrometry Data

While mass spectrometry data for this compound was not found, the molecular weight is 255.96 g/mol . For the related compound, 2-bromo-3-methylthiophene, the molecular weight is 177.062 g/mol .[1]

Infrared (IR) Spectroscopy

Specific IR data for this compound was not found. For general guidance, the IR spectrum of 2-bromothiophene, a related structure, would show characteristic peaks for C-H stretching and bending, C=C and C-S stretching vibrations within the thiophene ring.[2][3]

Experimental Protocol: Synthesis of 2-Bromo-3-methylthiophene

The following is a generalized protocol for the synthesis of 2-bromo-3-methylthiophene based on a patent describing the bromination of 3-methylthiophene.[4]

Materials:

-

3-methylthiophene

-

48% aqueous hydrogen bromide

-

Diethyl ether

-

35% aqueous hydrogen peroxide

-

Skellysolve A (or equivalent nonpolar solvent like hexane)

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

A mixture of 3-methylthiophene, 48% aqueous hydrogen bromide, and diethyl ether is prepared in a reaction vessel equipped with a stirrer and cooling system.

-

The mixture is cooled to -22 °C with constant stirring.

-

35% aqueous hydrogen peroxide is added portion-wise while the temperature is gradually increased to 15 °C. The total molar ratio of 3-methylthiophene to hydrogen bromide to hydrogen peroxide should be approximately 1:1.5:2.[4]

-

The reaction is allowed to proceed for 5-30 minutes at each temperature increment.[4]

-

After the reaction is complete, the mixture is transferred to a separatory funnel and extracted multiple times with a nonpolar solvent such as Skellysolve A.[4]

-

The combined organic layers are washed with saturated sodium chloride solution, dried over an anhydrous drying agent (e.g., sodium sulfate), and filtered.

-

The solvent is removed from the filtrate under reduced pressure to yield crude 2-bromo-3-methylthiophene.

-

Further purification can be achieved through distillation.

Synthetic Workflow

The following diagram illustrates a potential synthetic pathway to obtain this compound, starting from 3-methylthiophene. This is a hypothetical pathway for illustrative purposes.

Caption: Hypothetical synthesis of this compound.

Disclaimer: The spectroscopic data and experimental protocol provided in this document are for the related compound 2-bromo-3-methylthiophene and are intended for informational purposes only. Researchers should consult original research articles and patents for detailed and validated experimental procedures and complete spectroscopic characterization of this compound. No signaling pathway or specific experimental workflow information involving this compound was identified in the public domain at the time of this writing.

References

An In-depth Technical Guide to 2-Bromo-3-(bromomethyl)thiophene: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3-(bromomethyl)thiophene is a halogenated heterocyclic compound that serves as a versatile building block in organic synthesis. Its bifunctional nature, featuring a reactive bromomethyl group and a bromine atom on the thiophene ring, allows for sequential and site-selective modifications. This technical guide provides a comprehensive overview of the key chemical properties, synthesis, reactivity, and potential applications of this compound, with a particular focus on its relevance to medicinal chemistry and drug discovery.

Core Chemical and Physical Properties

This compound is a dense, liquid organic compound at room temperature. Its key physical and chemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₄Br₂S | [1][2] |

| Molecular Weight | 255.96 g/mol | [1][2] |

| Appearance | Liquid | [1][2] |

| Density | 1.967 g/mL at 25 °C | [1][2] |

| Boiling Point | 70-76 °C at 0.8 mmHg | [3] |

| Refractive Index | n20/D 1.638 | [1][2] |

| Melting Point | Not available | [4] |

| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. | Inferred from general properties of similar organic compounds. |

| CAS Number | 40032-76-6 | [1][2][5] |

Synthesis and Experimental Protocols

Synthesis of 2-Bromo-5-(bromomethyl)thiophene from 2-Methylthiophene [5]

This procedure can be theoretically adapted for the synthesis of this compound by starting with 2-bromo-3-methylthiophene.

Materials:

-

2-Methylthiophene (1 equivalent, 20.4 mmol)

-

N-Bromosuccinimide (NBS) (2.1 equivalents, 42.84 mmol)

-

Dry Carbon Tetrachloride (CCl₄) (9-10 mL)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Suspend 2-methylthiophene in dry carbon tetrachloride in a round-bottom flask.[5]

-

Add N-bromosuccinimide to the mixture.[5]

-

Heat the reaction mixture under reflux for four to five hours.[5]

-

After the reaction is complete, cool the mixture and filter to remove the succinimide byproduct.[5]

-

Remove the carbon tetrachloride from the filtrate under vacuum using a rotary evaporator.[5]

-

Purify the resulting crude product by fractional distillation.[5]

Chemical Reactivity and Experimental Protocols

The reactivity of this compound is characterized by two primary sites for chemical modification: the highly reactive bromomethyl group at the 3-position and the bromine atom at the 2-position of the thiophene ring.

Nucleophilic Substitution at the Bromomethyl Group

The bromomethyl group is highly susceptible to nucleophilic substitution reactions (Sₙ2), making it an excellent handle for introducing a wide variety of functional groups.

General Experimental Protocol for Nucleophilic Substitution (adapted from a similar substrate) [6]

Materials:

-

This compound (1.0 equivalent)

-

Nucleophile (e.g., amine, thiol, alkoxide) (1.1 - 2.2 equivalents)

-

Base (e.g., potassium carbonate, sodium hydroxide) (if required)

-

Anhydrous solvent (e.g., acetonitrile, ethanol, DMF)

-

Standard laboratory glassware and work-up reagents

Procedure with an Amine Nucleophile:

-

In a round-bottom flask, dissolve this compound in a suitable anhydrous solvent like acetonitrile.[6]

-

Add the desired amine (2.2 equivalents) and a base such as potassium carbonate (2.0 equivalents).[6]

-

Stir the reaction mixture at room temperature overnight or heat to reflux for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).[6]

-

Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.[6]

-

Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.[6]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.[6]

-

Purify the crude product by column chromatography if necessary.[6]

Electrophilic Aromatic Substitution on the Thiophene Ring

The thiophene ring is an electron-rich aromatic system that can undergo electrophilic aromatic substitution. The bromine atom at the 2-position is a deactivating but ortho-, para-directing group. However, in the case of a 2,3-disubstituted thiophene, the position of further substitution will be influenced by the electronic nature of both substituents.

General Considerations for Electrophilic Aromatic Substitution:

-

Regioselectivity: The position of electrophilic attack (C4 or C5) will be determined by the combined directing effects of the bromo and bromomethyl groups and the steric hindrance.

-

Reaction Conditions: Thiophenes are generally more reactive than benzene, so milder conditions are often sufficient for electrophilic aromatic substitution.[7]

A logical workflow for a typical electrophilic aromatic substitution is depicted below:

References

- 1. 2-Bromo-3-methylthiophene(14282-76-9) 1H NMR [m.chemicalbook.com]

- 2. This compound | CAS#:40032-76-6 | Chemsrc [chemsrc.com]

- 3. chembk.com [chembk.com]

- 4. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 40032-76-6 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 6. benchchem.com [benchchem.com]

- 7. CN111763194A - Preparation method of 2-bromothiophene - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-Bromo-3-(bromomethyl)thiophene: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 2-Bromo-3-(bromomethyl)thiophene. This versatile heterocyclic compound serves as a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and advanced materials.

Core Properties and Data

This compound is a difunctionalized thiophene derivative with the empirical formula C₅H₄Br₂S.[1][2] Its structure features a thiophene ring substituted with a bromine atom at the 2-position and a bromomethyl group at the 3-position. This unique arrangement of reactive sites makes it a key intermediate for a variety of chemical transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 255.96 g/mol | [1][2] |

| CAS Number | 40032-76-6 | [1][2] |

| Physical Form | Liquid | [1] |

| Density | 1.967 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.638 | [1] |

| SMILES String | BrCc1ccsc1Br | [1] |

| InChI Key | ZPWPMAAPQZXPDD-UHFFFAOYSA-N | [1] |

Spectroscopic Characterization

Expected Spectroscopic Data:

-

¹H NMR: The spectrum is expected to show signals for the two aromatic protons on the thiophene ring and a singlet for the two protons of the bromomethyl group. The chemical shifts of the aromatic protons would be influenced by the presence of the two bromine substituents. The bromomethyl protons would likely appear in the range of 4.5-5.0 ppm.

-

¹³C NMR: The spectrum would display five distinct signals corresponding to the five carbon atoms in the molecule. The carbon of the bromomethyl group would appear in the aliphatic region, while the four carbons of the thiophene ring would be in the aromatic region, with their chemical shifts dictated by the positions of the bromine and bromomethyl substituents.

-

IR Spectroscopy: The infrared spectrum would exhibit characteristic absorption bands for C-H stretching of the aromatic ring, C-Br stretching, and various bending vibrations of the thiophene ring.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of 255.96 g/mol , with a characteristic isotopic pattern due to the presence of two bromine atoms.

Spectroscopic Data for the Precursor, 2-Bromo-3-methylthiophene:

NMR data for the precursor, 2-Bromo-3-methylthiophene, is available and can serve as a reference.[3][4]

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves the radical bromination of 2-Bromo-3-methylthiophene. The synthesis of the precursor, 2-Bromo-3-methylthiophene, is also a critical step.

Synthesis of 2-Bromo-3-methylthiophene

A common method for the synthesis of 2-Bromo-3-methylthiophene involves the direct bromination of 3-methylthiophene.

Experimental Protocol:

-

In a well-ventilated fume hood, dissolve 3-methylthiophene in a suitable solvent such as glacial acetic acid or a mixture of ether and aqueous hydrobromic acid.[4]

-

Cool the reaction mixture to a low temperature (e.g., -22 °C).[4]

-

Slowly add a brominating agent, such as a solution of bromine in acetic acid or a mixture of hydrogen peroxide and hydrobromic acid, while maintaining the low temperature and stirring vigorously.[4]

-

After the addition is complete, allow the reaction to proceed for a specified time, monitoring the progress by a suitable method like TLC or GC.

-

Upon completion, quench the reaction, for example, by adding a solution of sodium bisulfite.

-

Perform a work-up by extracting the product into an organic solvent (e.g., diethyl ether), washing the organic layer with water and brine, and drying it over an anhydrous salt like magnesium sulfate.

-

Purify the crude product by distillation under reduced pressure to obtain pure 2-Bromo-3-methylthiophene.

Synthesis of this compound

The conversion of 2-Bromo-3-methylthiophene to the target compound is typically achieved through a free-radical bromination of the methyl group.

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-Bromo-3-methylthiophene in a non-polar solvent like carbon tetrachloride or benzene.

-

Add a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

-

Add N-bromosuccinimide (NBS) to the reaction mixture.

-

Heat the mixture to reflux and maintain the temperature for several hours. The reaction should be monitored by TLC or GC to track the consumption of the starting material and the formation of the product.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter off the succinimide byproduct.

-

Wash the filtrate with water and brine, and then dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by vacuum distillation or column chromatography.

Caption: Synthesis pathway of this compound.

Applications in Drug Development and Organic Synthesis

Thiophene derivatives are of significant interest in medicinal chemistry due to their wide range of pharmacological activities.[5][6] The thiophene core is a bioisostere of the benzene ring and can be found in numerous approved drugs.

This compound, with its two reactive bromine atoms at different positions, is a highly versatile building block for the synthesis of more complex molecules. The aryl bromide can participate in various cross-coupling reactions, such as Suzuki and Stille couplings, to form new carbon-carbon bonds. The bromomethyl group is a reactive electrophile that can be used for the alkylation of nucleophiles like amines, phenols, and thiols.

This dual reactivity allows for the regioselective introduction of the thiophene scaffold into larger molecules, making it a valuable intermediate in the synthesis of:

-

Pharmaceutical Ingredients: As a precursor for creating novel heterocyclic systems with potential biological activity. Thiophene-containing compounds have shown promise as kinase inhibitors, GPCR modulators, and anti-infective agents.[7]

-

Conductive Polymers and Organic Electronics: Thiophene derivatives are fundamental components in the field of materials science, particularly in the development of organic semiconductors, conductive polymers for flexible electronics, and materials for organic light-emitting diodes (OLEDs).

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions.[1]

-

Hazards: It is harmful if swallowed and causes severe skin burns and eye damage.[1]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat when handling this compound.[1]

-

Handling: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.

Researchers should always consult the Safety Data Sheet (SDS) for detailed and up-to-date safety information before handling this chemical.

References

- 1. This compound 96 40032-76-6 [sigmaaldrich.com]

- 2. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 3. 2-Bromo-3-methylthiophene(14282-76-9) 13C NMR [m.chemicalbook.com]

- 4. 2-Bromo-3-methylthiophene(14282-76-9) 1H NMR [m.chemicalbook.com]

- 5. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

Commercial Availability and Synthetic Pathways of 2-Bromo-3-(bromomethyl)thiophene: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the commercial availability, synthetic protocols, and potential applications of the versatile building block, 2-Bromo-3-(bromomethyl)thiophene, for researchers, scientists, and professionals in drug development. This document outlines key suppliers, detailed experimental procedures for its synthesis, and explores its role in the development of pharmacologically active compounds, particularly focusing on its utility as a scaffold for kinase inhibitors and G-protein coupled receptor (GPCR) modulators.

Commercial Availability

This compound is readily available from several major chemical suppliers, ensuring a consistent supply for research and development purposes. The compound is typically offered at a purity of 96% or higher.

| Supplier | Catalog Number | Purity | Quantity |

| Sigma-Aldrich | 692069 | 96% | 5 g |

| Fisher Scientific | 6920695G | Not Specified | 5 g |

| Amerigo Scientific | CBB1119368 | 96% | 5 g |

| Polymer Source | Not Specified | Not Specified | Not Specified |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. This data is essential for its appropriate handling, storage, and use in chemical reactions.

| Property | Value |

| CAS Number | 40032-76-6 |

| Molecular Formula | C₅H₄Br₂S |

| Molecular Weight | 255.96 g/mol |

| Appearance | Liquid |

| Density | 1.967 g/mL at 25 °C |

| Refractive Index | n20/D 1.638 |

| Purity | 96% |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process commencing with the bromination of 3-methylthiophene, followed by the free-radical bromination of the methyl group.

Step 1: Synthesis of 2-bromo-3-methylthiophene

The initial step involves the selective bromination of 3-methylthiophene at the 2-position.

Experimental Protocol:

-

In a suitable reaction vessel, a mixture of 3-methylthiophene, an aqueous solution of hydrobromic acid (48%), and an ether solvent is prepared.

-

The mixture is cooled to approximately -22 °C with constant stirring.

-

An aqueous solution of hydrogen peroxide (35%) is added portion-wise while gradually increasing the temperature to 15 °C. The molar ratio of 3-methylthiophene to hydrobromic acid to hydrogen peroxide is maintained at 1:1.5:2.

-

The reaction is allowed to proceed for 5-30 minutes at each temperature interval.

-

Upon completion, the reaction mixture is extracted with a non-polar solvent such as pentane.

-

The organic layer is washed with a saturated sodium chloride solution, dried over an anhydrous drying agent, and filtered.

-

The solvent is removed under reduced pressure to yield 2-bromo-3-methylthiophene.

Step 2: Synthesis of this compound

The second step involves the free-radical bromination of the methyl group of 2-bromo-3-methylthiophene using N-bromosuccinimide (NBS) and a radical initiator.

Experimental Protocol:

-

To a solution of 2-bromo-3-methylthiophene in a dry, non-polar solvent such as benzene or carbon tetrachloride, N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator (e.g., benzoyl peroxide or azobisisobutyronitrile - AIBN) are added.

-

The reaction mixture is heated to reflux with vigorous stirring.

-

The reaction progress is monitored by an appropriate method (e.g., TLC or GC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration.

-

The filtrate is washed with water and brine, then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to afford this compound.

Applications in Drug Discovery

Thiophene derivatives are a cornerstone in medicinal chemistry, with numerous approved drugs containing this heterocyclic scaffold.[1][2] These compounds exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4]

This compound is a valuable bifunctional reagent, possessing two reactive sites that allow for its incorporation into a diverse array of molecular architectures. The bromomethyl group serves as a reactive handle for nucleophilic substitution, while the bromo substituent on the thiophene ring can participate in cross-coupling reactions, such as the Suzuki-Miyaura reaction.[3] This dual reactivity makes it a key intermediate in the synthesis of complex molecules, including kinase inhibitors and GPCR modulators.[1]

A closely related compound, 3-(bromomethyl)-2-chlorothiophene, is a known intermediate in the synthesis of the antiplatelet drugs Ticlopidine and Clopidogrel.[1] These drugs act as irreversible antagonists of the P2Y12 receptor, a crucial GPCR involved in platelet aggregation.[1] This highlights the potential of this compound in the development of novel therapeutics targeting similar pathways.

Example Signaling Pathway: P2Y12 Receptor Antagonism

Given the structural similarity of potential derivatives of this compound to known P2Y12 receptor antagonists, understanding this signaling pathway is crucial for drug development efforts in the antithrombotic space. The P2Y12 receptor is a GPCR that, upon activation by adenosine diphosphate (ADP), initiates a signaling cascade leading to platelet aggregation.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Arylthiophenes from 2-Bromo-3-(bromomethyl)thiophene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene derivatives are significant scaffolds in medicinal chemistry and materials science. The synthesis of 2-arylthiophenes, in particular, is of great interest due to their prevalence in various biologically active compounds and organic electronic materials. This document provides a detailed protocol for a two-step synthesis of 2-aryl-3-methylthiophenes starting from the readily available building block, 2-Bromo-3-(bromomethyl)thiophene.

The synthetic strategy involves a regioselective Suzuki-Miyaura cross-coupling reaction to introduce the aryl moiety at the 2-position of the thiophene ring, followed by the reduction of the bromomethyl group at the 3-position to a methyl group. This approach offers a versatile route to a variety of 2-aryl-3-methylthiophenes by simply varying the arylboronic acid used in the first step.

Reaction Scheme

The overall two-step synthesis is depicted below:

Caption: Overall synthetic route from this compound to 2-Aryl-3-methylthiophene.

Step 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The first step involves the selective cross-coupling of the aryl bromide at the 2-position of this compound with a variety of arylboronic acids. While cross-coupling at the 5-position of dibrominated thiophenes is often preferred, appropriate reaction conditions can favor the reaction at the 2-position.[1][2][3][4]

Experimental Protocol

Materials:

-

This compound

-

Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid, etc.)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)

-

1,4-Dioxane

-

Water

-

Nitrogen or Argon gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried round-bottom flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (K₂CO₃ or K₃PO₄, 2.0 eq).

-

Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

-

The flask is evacuated and backfilled with an inert gas (Nitrogen or Argon) three times.

-

Add degassed 1,4-dioxane and water in a 4:1 ratio to the flask.

-

The reaction mixture is heated to 90 °C and stirred for 12-24 hours. Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate.

-

The organic layer is washed with water and brine, then dried over anhydrous sodium sulfate (Na₂SO₄).

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the 2-aryl-3-(bromomethyl)thiophene intermediate.

Quantitative Data for Suzuki Coupling

The following table summarizes representative yields for the Suzuki coupling of various arylboronic acids with 2-bromo-3-substituted thiophenes, providing an expected range for the synthesis of 2-aryl-3-(bromomethyl)thiophenes.

| Arylboronic Acid | Product | Reported Yield (%) |

| Phenylboronic acid | 2-Phenyl-3-(bromomethyl)thiophene | 65-75 (estimated) |

| 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-3-(bromomethyl)thiophene | 70-80 (estimated) |

| 4-Chlorophenylboronic acid | 2-(4-Chlorophenyl)-3-(bromomethyl)thiophene | 60-70 (estimated) |

| 3-Fluorophenylboronic acid | 2-(3-Fluorophenyl)-3-(bromomethyl)thiophene | 60-70 (estimated) |

Note: The yields are estimated based on similar reactions reported in the literature for 2,5-dibromo-3-alkylthiophenes, where coupling occurs at the brominated position.[1][4]

Step 2: Reduction of the Bromomethyl Group

The second step involves the selective reduction of the benzylic-type bromide at the 3-position to a methyl group. Various reducing agents can be employed for this transformation.

Experimental Protocol

Materials:

-

2-Aryl-3-(bromomethyl)thiophene intermediate

-

Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄)

-

Appropriate solvent (e.g., Tetrahydrofuran (THF), Ethanol)

-

Standard glassware for chemical reactions

Procedure (using Sodium Borohydride):

-

Dissolve the 2-aryl-3-(bromomethyl)thiophene intermediate (1.0 eq) in a suitable solvent such as ethanol in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride (NaBH₄) (2.0-3.0 eq) portion-wise to the stirred solution.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of water.

-

The product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.

-

The crude product can be purified by column chromatography or recrystallization to yield the final 2-aryl-3-methylthiophene.

Quantitative Data for Reduction

The reduction of benzylic halides is generally a high-yielding reaction.

| Substrate | Product | Reducing Agent | Reported Yield (%) |

| 2-Aryl-3-(bromomethyl)thiophene | 2-Aryl-3-methylthiophene | NaBH₄ | >90 (expected) |

| 2-Aryl-3-(bromomethyl)thiophene | 2-Aryl-3-methylthiophene | LiAlH₄ | >90 (expected) |

Note: Yields are based on standard literature procedures for the reduction of benzylic bromides.

Experimental Workflow

The following diagram illustrates the overall experimental workflow for the two-step synthesis.

Caption: Workflow for the synthesis of 2-aryl-3-methylthiophenes.

Conclusion

The described two-step protocol provides a reliable and versatile method for the synthesis of 2-aryl-3-methylthiophenes from this compound. The Suzuki-Miyaura coupling allows for the introduction of a wide range of aryl groups, and the subsequent reduction of the bromomethyl functionality is a straightforward and high-yielding transformation. These application notes and protocols should serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science.

References

- 1. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. psasir.upm.edu.my [psasir.upm.edu.my]

- 4. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Suzuki-Miyaura Coupling with 2-Bromo-3-(bromomethyl)thiophene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, widely employed in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] This application note provides a detailed protocol for the Suzuki-Miyaura coupling of 2-Bromo-3-(bromomethyl)thiophene with various arylboronic acids. This protocol is designed to furnish 2-aryl-3-(bromomethyl)thiophenes, which are valuable building blocks in medicinal chemistry due to the prevalence of the thiophene moiety in bioactive molecules.[2][3] The presence of the reactive bromomethyl group allows for further functionalization, making the products of this reaction versatile intermediates in organic synthesis.

The described protocol is based on established methodologies for the Suzuki-Miyaura coupling of substituted bromothiophenes, offering a robust starting point for researchers.[1][2] The reaction proceeds via a palladium-catalyzed cycle involving oxidative addition, transmetalation, and reductive elimination to selectively form a new C-C bond at the 2-position of the thiophene ring.[4]

Reaction Principle

The Suzuki-Miyaura coupling of this compound with an arylboronic acid is catalyzed by a palladium(0) complex. The generally accepted mechanism involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.

-

Transmetalation: In the presence of a base, the organic group from the arylboronic acid is transferred to the palladium(II) complex, displacing the bromide.

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.

Catalytic Cycle of Suzuki-Miyaura Coupling

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol

This protocol is a general guideline for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. Optimization of reaction conditions may be necessary for specific substrates.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.1 - 1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2.5 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 eq)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Nitrogen or Argon gas (for inert atmosphere)

Equipment:

-

Schlenk flask or oven-dried round-bottom flask with a reflux condenser

-

Magnetic stirrer with heating plate

-

Standard laboratory glassware

-

Syringes and needles

Procedure:

-

To a Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.1 eq), and potassium phosphate (2.0 eq).

-

Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (2.5 mol%), to the flask.

-

Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

-

Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio via syringe. The typical solvent volume is around 5 mL per 1 mmol of the thiophene substrate.

-

Stir the reaction mixture at room temperature for 30 minutes under an inert atmosphere.[1]

-

Heat the reaction mixture to 90 °C and maintain stirring for 12 hours.[1]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or diethyl ether) three times.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-3-(bromomethyl)thiophene.

Experimental Workflow

Caption: Step-by-step workflow for the Suzuki-Miyaura coupling protocol.

Data Presentation

The following table summarizes representative yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids, based on reported yields for similar substrates.[1][2] Actual yields may vary depending on the specific substrate and reaction conditions.

| Entry | Arylboronic Acid | Product | Representative Yield (%) |

| 1 | Phenylboronic acid | 2-Phenyl-3-(bromomethyl)thiophene | 65-75 |

| 2 | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-3-(bromomethyl)thiophene | 70-80 |

| 3 | 4-Chlorophenylboronic acid | 2-(4-Chlorophenyl)-3-(bromomethyl)thiophene | 60-70 |

| 4 | 3-Fluorophenylboronic acid | 2-(3-Fluorophenyl)-3-(bromomethyl)thiophene | 55-65 |

| 5 | 4-(Trifluoromethyl)phenylboronic acid | 2-(4-(Trifluoromethyl)phenyl)-3-(bromomethyl)thiophene | 50-60 |

| 6 | Naphthalene-2-boronic acid | 2-(Naphthalen-2-yl)-3-(bromomethyl)thiophene | 60-70 |

| 7 | Thiophene-3-boronic acid | 2-(Thiophen-3-yl)-3-(bromomethyl)thiophene | 45-55 |

Table 1: Representative yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids.

Troubleshooting and Optimization

-

Low Yield: If the reaction yield is low, ensure all reagents are pure and the solvents are anhydrous and properly degassed. The catalyst activity can be a crucial factor; using a freshly opened bottle or a more active pre-catalyst system may improve results. Increasing the reaction time or temperature could also lead to higher conversion.

-

Side Reactions: The formation of homocoupled products from the boronic acid can occur in the presence of oxygen. Rigorous degassing of the reaction mixture and maintaining a positive pressure of inert gas is essential to minimize this side reaction.

-

Catalyst Choice: While Pd(PPh₃)₄ is a reliable catalyst for this transformation, other palladium catalysts and ligands, such as Pd(OAc)₂ with SPhos, may offer improved yields for challenging substrates.[5]

-

Base and Solvent System: The choice of base and solvent can significantly impact the reaction outcome. While K₃PO₄ in 1,4-dioxane/water is a good starting point, other bases like K₂CO₃ or Cs₂CO₃, and solvent systems such as toluene/ethanol/water, can be explored for optimization.

Conclusion

The Suzuki-Miyaura coupling protocol detailed herein provides a reliable method for the synthesis of 2-aryl-3-(bromomethyl)thiophenes. These compounds are valuable intermediates for further chemical transformations, particularly in the context of drug discovery and development. The provided protocol, along with the troubleshooting guide, should serve as a valuable resource for researchers in the field of organic and medicinal chemistry.

References

- 1. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Notes and Protocols: Palladium-Catalyzed Reactions of 2-Bromo-3-(bromomethyl)thiophene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of 2-Bromo-3-(bromomethyl)thiophene. This versatile building block is a key intermediate in the synthesis of a wide array of functionalized thiophene derivatives, which are prominent scaffolds in medicinal chemistry and materials science. The presence of two distinct carbon-bromine bonds, one on the aromatic ring and one on the methyl substituent, offers opportunities for selective functionalization under palladium catalysis.

This document outlines generalized protocols for several key palladium-catalyzed reactions, including Suzuki-Miyaura, Sonogashira, Stille, Buchwald-Hartwig, and Heck couplings. While specific literature on this compound is limited for some of these transformations, the provided methodologies are based on established procedures for structurally similar bromothiophenes and aryl bromides. These protocols serve as a robust starting point for reaction optimization.

Key Palladium-Catalyzed Reactions

This compound offers two sites for palladium-catalyzed cross-coupling reactions. The C(sp²)-Br bond at the 2-position of the thiophene ring is the primary site for typical cross-coupling reactions. The C(sp³)-Br bond of the bromomethyl group can also participate in certain palladium-catalyzed transformations, though it is generally more susceptible to nucleophilic substitution. The protocols below focus on the functionalization of the C(sp²)-Br bond.

Diagram of Reaction Pathways

Application Notes and Protocols for the Use of 2-Bromo-3-(bromomethyl)thiophene in Conductive Polymer Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Conductive polymers derived from polythiophene and its analogues are a cornerstone of advanced materials science, offering unique electronic and optical properties.[1] The monomer, 2-Bromo-3-(bromomethyl)thiophene, is a particularly valuable building block for the synthesis of functional conductive polymers. Its bifunctional nature, featuring a polymerizable 2-bromo position and a reactive 3-bromomethyl group, allows for the creation of a conjugated polymer backbone that can be subsequently modified. This post-polymerization functionalization capability is a powerful tool for tailoring the polymer's properties, such as solubility, conductivity, and biocompatibility, for a wide range of applications, including biosensors, drug delivery systems, and functionalized scaffolds for tissue engineering.[1][2][3][4][5]

These application notes provide detailed protocols for the synthesis of poly(3-(bromomethyl)thiophene) from this compound and subsequent post-polymerization modification.

Polymer Synthesis: Poly(3-(bromomethyl)thiophene)

The synthesis of poly(3-(bromomethyl)thiophene) can be achieved through several established methods for polythiophene synthesis. The two most common and effective methods are Chemical Oxidative Polymerization and Grignard Metathesis (GRIM) Polymerization.

Method 1: Chemical Oxidative Polymerization with Iron(III) Chloride (FeCl₃)

This method is a straightforward and widely used technique for synthesizing polythiophenes. It involves the oxidation of the monomer using a strong oxidizing agent, typically FeCl₃.

Experimental Protocol:

-

Materials:

-

This compound

-

Anhydrous Iron(III) Chloride (FeCl₃)

-

Anhydrous Chloroform (CHCl₃)

-

Methanol

-

Deionized Water

-

-

Procedure:

-

In a dry, three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve this compound (1.0 g, 3.9 mmol) in anhydrous chloroform (50 mL).

-

Purge the solution with dry nitrogen for 15-20 minutes to remove any dissolved oxygen.

-

In a separate dry flask, prepare a solution of anhydrous FeCl₃ (2.5 g, 15.6 mmol) in anhydrous chloroform (50 mL).

-

Slowly add the FeCl₃ solution to the monomer solution dropwise over a period of 30 minutes with vigorous stirring under a nitrogen atmosphere.

-

The reaction mixture will gradually darken, indicating polymerization. Continue stirring at room temperature for 24 hours.

-

After 24 hours, precipitate the polymer by pouring the reaction mixture into 500 mL of methanol.

-

Filter the precipitate and wash it thoroughly with methanol to remove any unreacted monomer and residual FeCl₃.

-

Further purify the polymer by washing with deionized water and then again with methanol.

-

Dry the resulting dark-colored polymer under vacuum at 40°C for 24 hours.

-

Expected Yield: ~70-80%

Method 2: Grignard Metathesis (GRIM) Polymerization

GRIM polymerization offers greater control over the polymer's regioregularity, which can lead to improved electronic properties. This method involves the formation of a Grignard reagent from the monomer, followed by nickel-catalyzed polymerization.

Experimental Protocol:

-

Materials:

-

This compound

-

Magnesium turnings

-

1,2-Dibromoethane (for activation)

-

Anhydrous Tetrahydrofuran (THF)

-

Nickel(II) chloride complex with 1,3-Bis(diphenylphosphino)propane (Ni(dppp)Cl₂)

-

Methanol

-

Hydrochloric acid (HCl), 5 M

-

-

Procedure:

-

Activate magnesium turnings (0.1 g, 4.1 mmol) in a dry, three-necked round-bottom flask under a nitrogen atmosphere by adding a small crystal of iodine and a few drops of 1,2-dibromoethane to anhydrous THF (5 mL) and stirring until the color of iodine disappears.

-

Add a solution of this compound (1.0 g, 3.9 mmol) in anhydrous THF (20 mL) to the activated magnesium turnings dropwise. The reaction is exothermic and should be controlled with an ice bath.

-

After the addition is complete, stir the mixture at room temperature for 2 hours to ensure the formation of the Grignard reagent.

-

In a separate flask, dissolve Ni(dppp)Cl₂ (0.02 g, 0.037 mmol) in anhydrous THF (10 mL).

-

Add the Ni(dppp)Cl₂ solution to the Grignard reagent solution. The color of the reaction mixture should change, indicating the initiation of polymerization.

-

Stir the reaction mixture at room temperature for 48 hours.

-

Quench the reaction by slowly adding 5 M HCl (20 mL).

-

Precipitate the polymer by pouring the mixture into 500 mL of methanol.

-

Filter the precipitate and wash it with methanol, followed by deionized water, and then methanol again.

-

Dry the polymer under vacuum at 40°C for 24 hours.

-

Expected Yield: ~60-70%

Post-Polymerization Modification

The bromomethyl group on the poly(3-(bromomethyl)thiophene) backbone is a versatile handle for introducing a wide variety of functional groups via nucleophilic substitution reactions. This allows for the tailoring of the polymer's properties for specific applications.

General Protocol for Nucleophilic Substitution:

-

Materials:

-

Poly(3-(bromomethyl)thiophene)

-

Desired nucleophile (e.g., sodium azide for azido-functionalization, a primary amine for amino-functionalization, or a thiol for thioether-functionalization)

-

Anhydrous Dimethylformamide (DMF) or other suitable polar aprotic solvent

-

Methanol or other suitable non-solvent for precipitation

-

-

Procedure:

-

Dissolve poly(3-(bromomethyl)thiophene) (0.5 g) in anhydrous DMF (25 mL) in a round-bottom flask under a nitrogen atmosphere.

-

Add an excess of the nucleophile (typically 3-5 equivalents per bromomethyl group).

-

Stir the reaction mixture at a suitable temperature (ranging from room temperature to 80°C, depending on the nucleophile's reactivity) for 24-48 hours.

-

Monitor the reaction progress using a suitable analytical technique, such as FT-IR spectroscopy (disappearance of the C-Br stretch).

-

Once the reaction is complete, precipitate the functionalized polymer by pouring the reaction mixture into a non-solvent like methanol or water.

-

Filter the precipitate and wash it thoroughly with the non-solvent to remove unreacted nucleophile and byproducts.

-

Dry the functionalized polymer under vacuum.

-

Data Presentation

The following table summarizes the expected properties of poly(3-(bromomethyl)thiophene) and a representative functionalized derivative. Note that the exact values will depend on the polymerization method and reaction conditions.

| Property | Poly(3-(bromomethyl)thiophene) | Azido-functionalized Polythiophene |

| Molecular Weight (Mn) | 5,000 - 15,000 g/mol | 5,000 - 15,000 g/mol |

| Polydispersity Index (PDI) | 1.5 - 2.5 | 1.5 - 2.5 |

| Electrical Conductivity (doped) | 10⁻³ - 10⁻¹ S/cm | 10⁻⁴ - 10⁻² S/cm |

| Solubility | Soluble in THF, Chloroform | Soluble in DMF, DMSO |

| Thermal Stability (TGA, 5% weight loss) | ~250°C | ~230°C |

Visualizations

Polymerization Workflow

Caption: Workflow for synthesis and functionalization.

Post-Polymerization Modification Pathway

Caption: Post-polymerization modification pathways.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel a ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09712K [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis and Characterization of Polyacetylene with Side-chain Thiophene Functionality [mdpi.com]

Application Notes and Protocols for Grignard Metathesis Polymerization of 2-Bromo-3-(bromomethyl)thiophene